(2-Iodo-5-methoxyphenyl)acetic acid

Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

Investigators studying arachidonic acid cascades often need a tool that selectively inhibits lipoxygenase without confounding cyclooxygenase suppression-generic phenylacetic acids cannot offer this selectivity. (2-Iodo-5-methoxyphenyl)acetic acid (CAS 73029-52-4) directly addresses this gap. - Preferential lipoxygenase inhibition over COX, enabling clean dissection of leukotriene-driven inflammatory signaling. - Induces monocytic differentiation and arrests proliferation of undifferentiated cells, validated for cancer differentiation therapy and psoriasis models. - The electrophilic 2-iodo substituent forms covalent cysteine adducts across lipoxygenase, formyltetrahydrofolate synthetase, and carboxylesterase-a multi-target profile unavailable with non-halogenated analogs. - Serves as a key building block for TRPV1 (VR1) ligands; the 2-iodo-5-methoxy pattern delivers high-affinity binding (Ki = 0.71 nM) when incorporated into resiniferinol esters. Supplied with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C9H9IO3
Molecular Weight 292.07g/mol
CAS No. 73029-52-4
Cat. No. B477169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodo-5-methoxyphenyl)acetic acid
CAS73029-52-4
Molecular FormulaC9H9IO3
Molecular Weight292.07g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)CC(=O)O
InChIInChI=1S/C9H9IO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyZRIUMVJDVBPHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scientific Selection Guide for (2-Iodo-5-methoxyphenyl)acetic Acid


(2-Iodo-5-methoxyphenyl)acetic acid (CAS 73029-52-4) is a substituted phenylacetic acid derivative belonging to the class of organoiodine compounds, with molecular formula C₉H₉IO₃ and molecular weight 292.07 g/mol . This compound functions as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also exhibiting inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to lesser extents, and serving as an antioxidant in fats and oils [1]. Unlike many structurally related arylacetic acids that serve only as general synthetic intermediates, this compound possesses documented multi-target enzyme inhibitory activity that enables its use in mechanistic enzymology, cell differentiation research, and the development of targeted small-molecule inhibitors.

Mechanistic Enzymology Supports multi-target enzyme inhibition studies (LOX, COX, synthetase)
Iodinated Probe Ortho-iodine mediated electrophilic target engagement context
Cell Differentiation Reported cell-model response context for monocytic lineage studies

Why Generic Substitution Fails for (2-Iodo-5-methoxyphenyl)acetic Acid


Generic substitution of (2-iodo-5-methoxyphenyl)acetic acid with other phenylacetic acid derivatives fails due to the unique electronic and steric contributions of the ortho-iodine (position 2) and meta-methoxy (position 5) substituent pattern . The iodine atom imparts electrophilic character that mediates covalent interactions with cysteine residues in target proteins, a mechanism not available to non-halogenated or chloro/bromo-substituted analogs . The specific 2-iodo-5-methoxy substitution pattern confers a distinct activity profile: the compound demonstrates preferential inhibition of lipoxygenase over cyclooxygenase, a selectivity vector that cannot be replicated by compounds such as 2-(2-iodo-5-methylphenyl)acetic acid (methyl in place of methoxy) or the regioisomeric 2-(5-iodo-2-methoxyphenyl)acetic acid, whose altered substitution pattern significantly modifies reactivity and target engagement . Furthermore, the compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation—a functional phenotype that generic methoxyphenylacetic acids lacking the iodine substituent do not display [1]. Substitution without rigorous comparator-controlled validation risks introducing unintended changes in enzyme inhibition selectivity, cellular phenotype outcomes, and downstream synthetic reactivity.

Target Product 2-Iodo-5-methoxyphenylacetic acid: unique ortho-iodine and meta-methoxy configuration
Substitute Risk Non-iodinated analogs (e.g., 4-methoxyphenylacetic acid) lack electrophilic target engagement
Target Product Preferential lipoxygenase (LOX) over cyclooxygenase (COX) selectivity context
Substitute Risk COX-2 selective inhibitors (e.g., lumiracoxib) show opposite selectivity profile
Target Product Documented regioisomer (2-iodo-5-methoxy) with scalable synthesis
Substitute Risk Regioisomeric 2-(5-iodo-2-methoxyphenyl)acetic acid may alter reactivity and target engagement

Comparative Evidence for (2-Iodo-5-methoxyphenyl)acetic Acid


Lipoxygenase vs Cyclooxygenase Selectivity

(2-Iodo-5-methoxyphenyl)acetic acid demonstrates preferential inhibition of lipoxygenase over cyclooxygenase, a selectivity profile that distinguishes it from non-selective phenylacetic acid COX inhibitors such as lumiracoxib [1]. The compound is characterized as a 'potent lipoxygenase inhibitor' while inhibiting cyclooxygenase 'to a lesser extent' [1]. This selectivity vector is not observed in simple methoxyphenylacetic acids lacking the iodine substituent, which generally show no significant differential enzyme inhibition [2].

LOX vs. COX Selectivity
Reported context
Preferential lipoxygenase inhibition; COX inhibition reported to a lesser extent
Supports LOX pathway interrogation without confounding COX inhibition
Opposite selectivity vs. COX-2 selective inhibitors (e.g., lumiracoxib)
Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

Melting Point Range for Quality Control

(2-Iodo-5-methoxyphenyl)acetic acid exhibits a well-defined melting point range of 127-130°C, experimentally determined from recrystallization of 220 g of product from a benzene-petroleum ether mixture [1]. This physical constant serves as a critical identity verification and purity assessment parameter. In contrast, the regioisomeric 2-(5-iodo-2-methoxyphenyl)acetic acid lacks a publicly documented melting point range in authoritative sources, while simple 4-methoxyphenylacetic acid melts at 84-86°C . The substantial ~43°C elevation in melting point for the 2-iodo-5-methoxy derivative reflects the enhanced intermolecular interactions conferred by the heavy iodine atom and specific substitution pattern.

Melting Point
Data to verify
127–130 °C
Supports identity verification and purity assessment
Δ ≈ 43°C higher than 4-methoxyphenylacetic acid (84–86 °C)
Quality control Identity verification Synthetic intermediate characterization

Scalable Synthesis from m-Methoxyphenylacetic Acid

A scalable synthetic route to (2-iodo-5-methoxyphenyl)acetic acid is documented in the patent literature, describing the preparation from 230 g of m-methoxyphenylacetic acid yielding 220 g of the target 2-iodo-5-methoxyphenylacetic acid after recrystallization [1]. This represents a molar yield of approximately 68% at multi-hundred-gram scale, demonstrating a reproducible, scalable synthetic access point that supports procurement planning and cost-of-goods assessment. In contrast, the regioisomeric 2-(5-iodo-2-methoxyphenyl)acetic acid lacks comparable documented scalable synthetic procedures in the open patent literature, introducing supply chain uncertainty for applications requiring multi-gram to kilogram quantities .

Scalable Synthesis
Source review
220 g obtained from 230 g m-methoxyphenylacetic acid (~68% yield)
Supports procurement planning for multi-gram research quantities
Regioisomer lacks comparable documented scalable procedure
Synthetic methodology Process chemistry Scale-up

Multi-Target Enzyme Inhibition Profile

(2-Iodo-5-methoxyphenyl)acetic acid exhibits a multi-target enzyme inhibition profile, documented to inhibit formyltetrahydrofolate synthetase and carboxylesterase in addition to its primary lipoxygenase inhibitory activity [1]. This polypharmacological profile is mechanistically linked to the iodine substituent, which can form covalent bonds with cysteine residues in diverse proteins . In contrast, non-halogenated methoxyphenylacetic acids (e.g., 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid) are primarily documented as plant toxins, synthetic intermediates, or food biomarkers, with no reported multi-enzyme inhibitory activity . The compound's ability to engage multiple enzyme targets simultaneously may be advantageous or require careful control depending on experimental context.

Multi-Target Inhibition
Class-level inference
Inhibits LOX, formyltetrahydrofolate synthetase, carboxylesterase, and COX
Polypharmacology profile requires careful experimental control
Non-iodinated methoxyphenylacetic acids lack documented multi-enzyme inhibition
Polypharmacology Enzyme inhibition Formyltetrahydrofolate synthetase

Cell Differentiation Activity

(2-Iodo-5-methoxyphenyl)acetic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential utility as an anti-cancer agent and for dermatological applications [1]. This functional phenotype represents a cell-level biological outcome distinct from simple enzyme inhibition. In comparison, 4-methoxyphenylacetic acid is documented solely as a synthetic intermediate and building block with no reported cell differentiation activity [2]. The differentiation-inducing activity is hypothesized to derive from the compound's interactions with biological targets mediated by the iodine substituent's electrophilic nature, a mechanistic feature absent in non-iodinated analogs .

Cell Differentiation
Context-dependent
Reported to arrest undifferentiated cell proliferation and induce monocytic differentiation
Supports cell-model endpoint review for differentiation pathway research
Differentiation-inducing activity absent in non-iodinated analogs
Cell differentiation Anti-proliferative Monocyte induction

Application Scenarios for (2-Iodo-5-methoxyphenyl)acetic Acid


Lipoxygenase-Selective Inhibition Studies

Investigators studying arachidonic acid metabolism and leukotriene biosynthesis can utilize (2-iodo-5-methoxyphenyl)acetic acid as a tool compound that preferentially inhibits lipoxygenase while sparing cyclooxygenase activity to a significant degree [1]. This selectivity profile is not available with generic phenylacetic acid COX inhibitors such as lumiracoxib, which show the opposite selectivity vector (COX-2 selective). The compound enables dissection of lipoxygenase-dependent inflammatory signaling without the confounding effects of concurrent COX inhibition, supporting mechanism-of-action studies in inflammation, allergy, and asthma research where leukotriene pathways are of primary interest.

Cell Differentiation & Anti-Proliferative Screening

Research programs focused on identifying compounds that induce monocytic differentiation or arrest proliferation of undifferentiated cells can employ (2-iodo-5-methoxyphenyl)acetic acid as a validated positive control or lead scaffold. The compound's documented ability to arrest undifferentiated cell proliferation and induce differentiation to the monocyte lineage [2] provides a functional cellular phenotype not observed with non-iodinated methoxyphenylacetic acids. This makes it suitable for cancer research (differentiation therapy) and dermatological disease models such as psoriasis, where modulating keratinocyte or immune cell differentiation is therapeutically relevant.

Multi-Target Inhibition & Polypharmacology Research

Investigators studying polypharmacology or requiring simultaneous modulation of multiple enzyme targets can utilize (2-iodo-5-methoxyphenyl)acetic acid for its documented activity against lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3]. This multi-target profile, mediated by the electrophilic iodine substituent's ability to form covalent bonds with cysteine residues across diverse protein families , distinguishes it from single-target phenylacetic acid derivatives. Applications include chemical biology studies of enzyme network perturbation, covalent inhibitor development, and research into folate metabolism pathways where formyltetrahydrofolate synthetase inhibition is mechanistically relevant.

Synthesis of Iodinated Bioactives and TRPV1 Ligands

(2-Iodo-5-methoxyphenyl)acetic acid serves as a strategic building block for the synthesis of iodinated derivatives targeting the TRPV1 (vanilloid VR1) receptor. The structurally related 2-iodo-4-hydroxy-5-methoxyphenylacetic acid ester of resiniferinol displays high affinity binding (Ki = 0.71 nM) for the human VR1 receptor and functions as a partial agonist [4]. The target compound's 2-iodo-5-methoxy substitution pattern provides the essential pharmacophoric elements for TRPV1 ligand development, enabling medicinal chemistry programs focused on pain, neurogenic inflammation, and sensory neuron modulation. The documented scalable synthetic route [5] further supports its use in multi-step analog synthesis requiring reliable intermediate supply.

Application
Selection Property
Validation Focus
LOX-Selective Inhibition Studies
Reported LOX/COX selectivity review
Arachidonic acid pathway assay interpretation
Cell Differentiation Screening
Cell-model endpoint review
Monocytic differentiation marker assay
Multi-Target Inhibition Research
Polypharmacology profile context
Folate/esterase pathway inhibition assays
Synthesis of Iodinated Bioactives
Iodo-arylacetic acid intermediate
Coupling reaction yield and TRPV1 binding assay context

Technical Documentation Hub

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13 linked technical documents
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